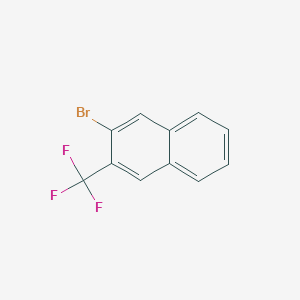![molecular formula C8H13ClO3 B14807128 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a chloromethyl group and an ethyl group attached to a trioxabicyclo[222]octane framework
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chloromethylating agents in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The ethyl group and the trioxabicyclo[2.2.2]octane framework contribute to the compound’s overall stability and reactivity. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with similar compounds such as:
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: Known for its use as an electrophilic fluorinating agent.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst and reagent in organic synthesis.
Selectfluor: A reagent used for electrophilic fluorination and oxidation reactions. The uniqueness of this compound lies in its specific functional groups and the stability provided by its bicyclic structure, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13ClO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3 |
InChI Key |
GHYNHNMCSWFULR-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COC(OC1)(OC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


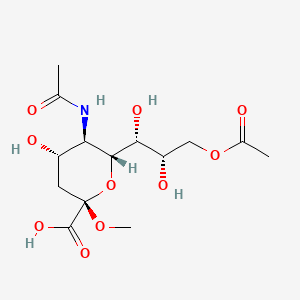
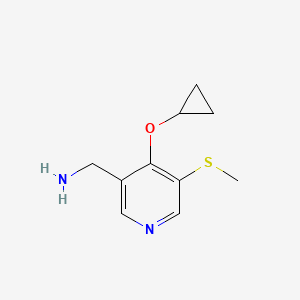
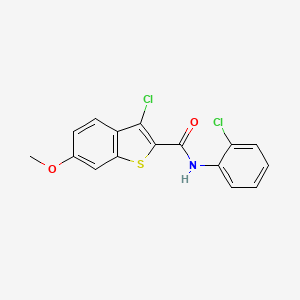

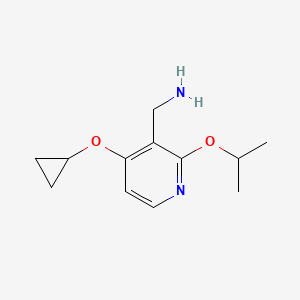
![2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)
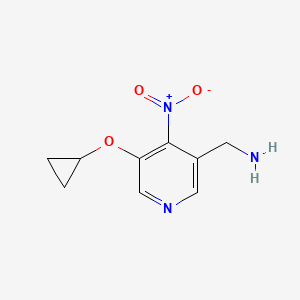

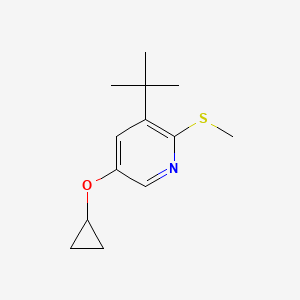
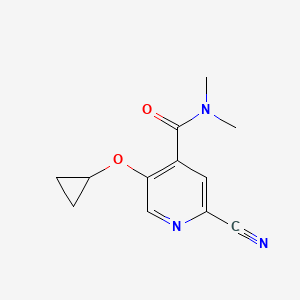
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)

![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
